2-Amino-3-bromo-5-chlorobenzonitrile

Catalog No.
S695641
CAS No.
914636-84-3
M.F
C7H4BrClN2
M. Wt
231.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-bromo-5-chlorobenzonitrile

CAS Number

914636-84-3

Product Name

2-Amino-3-bromo-5-chlorobenzonitrile

IUPAC Name

2-amino-3-bromo-5-chlorobenzonitrile

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

InChI

InChI=1S/C7H4BrClN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2

InChI Key

BWYLAELWYGJTEX-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C#N)N)Br)Cl

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)Br)Cl

Synthesis and Characterization:

-Amino-3-bromo-5-chlorobenzonitrile is a relatively rare organic compound. While there is limited information readily available regarding its specific applications in scientific research, there are documented procedures for its synthesis and characterization.

One reported method involves the nitration of 2,3-dibromo-5-chloroaniline, followed by reduction and subsequent halogen exchange using copper iodide []. The resulting product can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its identity and purity [].

Potential Applications:

Due to the presence of functional groups like amine, bromo, and chloro substituents, 2-amino-3-bromo-5-chlorobenzonitrile holds potential for various research applications. These include:

  • Intermediate in Organic Synthesis: The unique combination of functional groups in this molecule could make it a valuable intermediate in the synthesis of more complex organic molecules with desired properties, such as pharmaceuticals or functional materials [].
  • Study of Functional Group Interactions: The presence of multiple functional groups in close proximity within the molecule could enable researchers to study their interactions and how they influence the molecule's overall properties []. This could contribute to the development of new materials or the understanding of fundamental chemical phenomena.

2-Amino-3-bromo-5-chlorobenzonitrile is a chemical compound with the molecular formula C7H4BrClN2C_7H_4BrClN_2 and a molecular weight of 231.48 g/mol. It is categorized as an aromatic compound due to the presence of a benzene ring substituted with amino, bromo, and chloro groups. The compound is known for its potential applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals.

  • Nucleophilic Substitution Reactions: The bromine and chlorine substituents can be replaced by nucleophiles under suitable conditions, making this compound useful in synthetic organic chemistry.
  • Amination Reactions: The amino group can undergo further reactions, such as acylation or alkylation, leading to the formation of more complex molecules.
  • Reduction Reactions: The nitrile group can be reduced to an amine or aldehyde, depending on the reducing agent used.

The synthesis of 2-Amino-3-bromo-5-chlorobenzonitrile can be achieved through various methods:

  • Substitution Reactions: Starting from 2-amino-5-chlorobenzonitrile, bromination can be performed using bromine in the presence of a solvent such as dichloromethane.
  • Multi-step Synthesis: A more complex synthesis might involve the introduction of the amino group followed by halogenation steps to achieve the desired substitution pattern on the benzene ring .

2-Amino-3-bromo-5-chlorobenzonitrile has several applications:

  • Intermediate in Drug Synthesis: It serves as a building block for synthesizing pharmaceuticals, particularly those targeting specific biological pathways.
  • Research Chemical: Utilized in proteomics and biochemical research for studying protein interactions and functions .
  • Material Science: Potential use in developing new materials with specific electronic or optical properties due to its unique chemical structure.

Interaction studies involving 2-Amino-3-bromo-5-chlorobenzonitrile focus on its binding affinity with various biological targets. Preliminary studies indicate that it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it has been noted as an inhibitor of CYP1A2 and CYP2C9 enzymes . These interactions could influence drug metabolism and efficacy, warranting further investigation.

Several compounds share structural similarities with 2-Amino-3-bromo-5-chlorobenzonitrile. Here are some notable examples:

Compound NameCAS NumberKey Features
2-Bromo-6-methyl-4-nitroaniline102170-56-9Contains a methyl group and nitro substituent
4-Amino-3-bromo-5-nitrobenzonitrile1239720-33-2Contains a nitro group instead of chlorine
2-Bromo-5-chlorobenzonitrile17601-94-4Lacks the amino group

Uniqueness: The unique combination of amino, bromo, and chloro substituents in 2-Amino-3-bromo-5-chlorobenzonitrile provides distinct reactivity patterns compared to these similar compounds. This makes it particularly valuable for targeted synthesis in medicinal chemistry.

The exploration of these compounds reveals varied biological activities and synthetic applications, highlighting the importance of structural nuances in determining their chemical behavior and potential uses.

Thermodynamic and Kinetic Properties

Melting Point and Polymorphism

2-Amino-3-bromo-5-chlorobenzonitrile exhibits a well-defined melting point range of 138-140°C [1], which reflects the strong intermolecular forces present within its crystal structure. This melting point is significantly lower than that of the related compound 2-amino-3-chlorobenzonitrile (246-250°C) [2], indicating that the presence of the bromine substituent substantially disrupts the crystalline packing efficiency.

The melting point behavior provides crucial insights into the thermal properties of this compound. When compared to structurally similar compounds, the melting point follows a predictable pattern based on molecular weight and intermolecular interactions. The compound 3-bromo-5-chlorobenzonitrile, which lacks the amino group, melts at a considerably lower temperature of 70.7-71.1°C [3], demonstrating the significant contribution of the amino group to crystal stability through hydrogen bonding interactions.

CompoundMelting Point (°C)Molecular Weight (g/mol)LogP
2-Amino-3-bromo-5-chlorobenzonitrile138-140 [1]231.48 [4]2.8 [4]
2-Amino-3-chlorobenzonitrile246-250 [2]152.58 [2]2.48 [2]
3-Bromo-5-chlorobenzonitrile70.7-71.1 [3]216.46 [3]Not reported
2-Amino-5-chlorobenzonitrile96-99 152.58 Not reported

Crystal structure analysis reveals that halogenated benzonitriles exhibit polymorphic behavior under specific conditions. Research on similar compounds demonstrates that the presence of multiple halogen substituents can lead to different crystal forms depending on crystallization conditions [6]. The polymorphic landscape of halogen-bonded cocrystals shows that compounds with similar structures can adopt different space groups and packing arrangements [6].

The crystal packing of 2-amino-3-bromo-5-chlorobenzonitrile is influenced by both hydrogen bonding from the amino group and halogen-halogen interactions. Studies on aminobenzonitriles indicate that the amino nitrogen atom typically exhibits pyramidal character, with the angle between the amino group plane and the phenyl ring varying depending on substitution patterns [7]. This pyramidal character affects both the crystal packing and the physical properties of the compound.

Solubility and Partition Coefficients

The water solubility of 2-amino-3-bromo-5-chlorobenzonitrile is remarkably low at 0.0799 mg/ml (0.000345 mol/L) [8], reflecting its predominantly hydrophobic character. This limited aqueous solubility is consistent with the compound's molecular structure, which contains multiple halogen substituents that increase hydrophobic interactions while reducing water compatibility.

The partition coefficient (LogP) value of 2.8 [4] indicates a strong preference for organic phases over aqueous phases. This value is higher than that of 2-amino-3-chlorobenzonitrile (LogP = 2.48) [2], demonstrating that the bromine substituent further increases the compound's lipophilicity. The elevated LogP value has significant implications for the compound's behavior in biological systems and environmental fate.

Solubility studies reveal that the compound exhibits better solubility in organic solvents. Related compounds show solubility in methanol, chloroform, and dimethyl sulfoxide . The poor water solubility combined with the moderate LogP value suggests that the compound may have limited bioavailability but could accumulate in lipophilic environments.

The partition coefficient analysis indicates that environmental mobility is likely to be limited due to the compound's tendency to partition into organic matter rather than aqueous phases. This behavior is typical for halogenated aromatic compounds, which tend to bind to soil organic matter and sediments rather than remaining in solution.

Reactivity Profile

Nucleophilic Substitution Reactions

2-Amino-3-bromo-5-chlorobenzonitrile demonstrates significant reactivity toward nucleophilic substitution reactions, particularly involving the amino group . The amino group serves as both a nucleophile and a site for nucleophilic attack, depending on the reaction conditions and other reagents present.

The compound's reactivity profile is heavily influenced by the electron-withdrawing effects of both the halogen substituents and the nitrile group. These electron-withdrawing groups activate the aromatic ring toward nucleophilic aromatic substitution reactions. The bromine atom at the 3-position is particularly susceptible to nucleophilic displacement due to its position ortho to the electron-withdrawing nitrile group.

Research on related compounds demonstrates that halogenated benzonitriles undergo nucleophilic substitution reactions under various conditions. The Sandmeyer reaction has been successfully employed to introduce different substituents at halogenated positions [10]. This reaction involves the formation of diazonium salts followed by nucleophilic substitution with various nucleophiles.

The amino group can participate in diazotization reactions, which enable selective halogenation through the formation of reactive intermediates . These reactions are particularly useful for introducing additional functional groups or modifying the substitution pattern of the aromatic ring.

Nucleophilic substitution reactions typically proceed through addition-elimination mechanisms in aromatic systems. The presence of multiple electron-withdrawing groups makes the aromatic ring more susceptible to nucleophilic attack, while the leaving group ability of the halogens determines the reaction rate and selectivity.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution reactions of 2-amino-3-bromo-5-chlorobenzonitrile are significantly influenced by the directing effects of the existing substituents. The amino group is a strong ortho/para-directing group due to its electron-donating resonance effect, while the nitrile group is a meta-directing group due to its strong electron-withdrawing nature.

The compound's substitution pattern creates a complex electronic environment where multiple directing effects compete. The amino group at the 2-position activates positions 4 and 6 toward electrophilic attack, while the nitrile group at the 1-position directs electrophiles to positions 3 and 5, which are already occupied by halogen substituents.

Bromination reactions have been extensively studied for related compounds. The electrophilic bromination of 2-amino-5-chlorobenzonitrile has been achieved using bromine in acetic acid under controlled conditions [8]. The reaction proceeds through electrophilic aromatic substitution mechanisms, with the bromine atom being introduced at positions activated by the amino group.

The presence of halogen substituents affects the reactivity toward electrophilic substitution. Bromine and chlorine atoms are weakly deactivating groups that direct electrophiles to meta positions. However, their deactivating effect is relatively mild compared to strongly electron-withdrawing groups like the nitrile group.

Electrophilic substitution reactions typically require careful control of reaction conditions to achieve selectivity. The use of Lewis acid catalysts and specific solvents can influence the regioselectivity of electrophilic aromatic substitution reactions in multi-substituted aromatic compounds.

Stability Under Various Conditions

Photodegradation and Thermal Decomposition

2-Amino-3-bromo-5-chlorobenzonitrile exhibits limited photostability when exposed to ultraviolet radiation. Recent studies on related compounds have demonstrated that halogenated aromatic compounds are susceptible to photodegradation processes that can lead to complex decomposition products [12].

Photodegradation mechanisms involve the formation of excited states that can undergo various chemical transformations. The compound's extended conjugation system, including the nitrile group and aromatic ring, makes it susceptible to photochemical processes. Upon UV irradiation, the compound can undergo bond cleavage reactions, particularly at the carbon-halogen bonds, leading to the formation of radical species [12].

The photodegradation process is influenced by the presence of oxygen and other reactive species in the environment. Under aerobic conditions, photodegradation can proceed through oxidative pathways, while anaerobic conditions may favor reductive processes. The specific photodegradation products depend on the irradiation wavelength, intensity, and environmental conditions.

Thermal decomposition of 2-amino-3-bromo-5-chlorobenzonitrile occurs when the compound is heated beyond its decomposition temperature. Safety data sheets indicate that thermal decomposition produces hazardous products including carbon monoxide, nitrogen oxides, hydrogen bromide, and hydrogen chloride [13]. These decomposition products pose significant health and environmental risks.

The thermal stability of halogenated compounds is generally limited due to the relatively weak carbon-halogen bonds. Studies on brominated compounds show that thermal decomposition typically begins at temperatures above 200°C, with the rate of decomposition increasing exponentially with temperature [14].

Thermal decomposition mechanisms involve the homolytic cleavage of carbon-halogen bonds, followed by radical chain reactions. The presence of multiple halogen substituents can lead to complex decomposition pathways with multiple products. The nitrile group may also participate in decomposition reactions, potentially forming hydrogen cyanide under extreme conditions.

Oxidative and Reductive Stability

The oxidative stability of 2-amino-3-bromo-5-chlorobenzonitrile is limited, particularly in the presence of strong oxidizing agents. Safety data sheets indicate that the compound is incompatible with strong oxidizing agents [15], which can lead to hazardous reactions and the formation of toxic products.

The amino group is particularly susceptible to oxidative attack, as it can be readily oxidized to form nitroso or nitro derivatives. The oxidation of amino groups in aromatic compounds typically proceeds through single-electron transfer mechanisms, leading to the formation of radical cations that can undergo further transformations.

Oxidative degradation pathways have been studied for similar compounds using advanced oxidation processes. Research on halogenated compounds shows that oxidative treatments can lead to the formation of various intermediates, including halogenated acids and aldehydes [16]. The specific oxidation products depend on the reaction conditions, pH, and the presence of other reactive species.

The compound's reductive stability is influenced by the presence of reducible functional groups, particularly the nitrile group and the aromatic halogen substituents. The nitrile group can be reduced to form primary amines under appropriate conditions, while the halogen substituents can be replaced through reductive dehalogenation processes.

Studies on cyanoarene-based compounds demonstrate that reductive conditions can lead to the formation of radical anions, which may undergo further chemical transformations [17]. The reductive stability depends on the reducing agent used and the reaction conditions.

Environmental stability studies indicate that the compound may undergo degradation processes in natural environments. The degradation rate depends on various factors including pH, temperature, the presence of microorganisms, and exposure to light. The compound's limited water solubility may reduce its environmental mobility but could also limit its biodegradation potential.

The stability profile of 2-amino-3-bromo-5-chlorobenzonitrile under various conditions can be summarized as follows:

Stability TypeConditionsStability AssessmentSource
Chemical StabilityStandard conditionsStable under proper conditions [15]TCI Safety Data [15]
Storage ConditionsDark, inert atmosphere, room temperatureStable for extended periods [1]ChemicalBook [1]
Thermal StabilityBelow decomposition temperatureStable, decomposes >200°C [13]Safety Data Sheets [13]
PhotostabilityUV light exposureSusceptible to photodegradation [12]Literature reports [12]
Oxidative StabilityStrong oxidizing agentsIncompatible, reactive [15]Safety Data Sheets [15]

The comprehensive analysis of 2-amino-3-bromo-5-chlorobenzonitrile's physicochemical properties and reactivity reveals a compound with complex behavior patterns. The presence of multiple functional groups creates a unique chemical environment that influences both its physical properties and chemical reactivity. Understanding these properties is essential for the safe handling, storage, and application of this compound in various chemical processes and research applications.

The compound's limited water solubility and moderate lipophilicity, combined with its susceptibility to various chemical transformations, require careful consideration in practical applications. The thermal and photochemical instability necessitate appropriate storage conditions and handling procedures to prevent unwanted decomposition and the formation of hazardous products.

XLogP3

2.8

Dates

Last modified: 08-15-2023

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